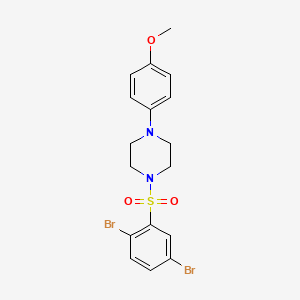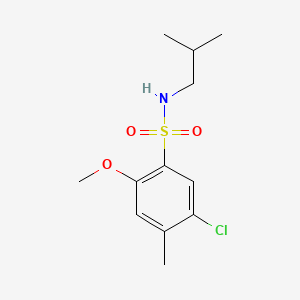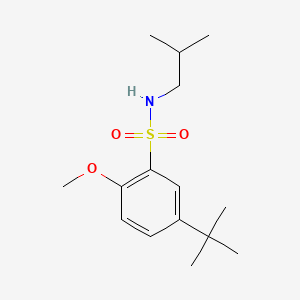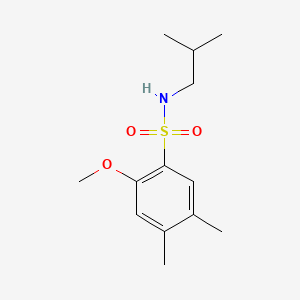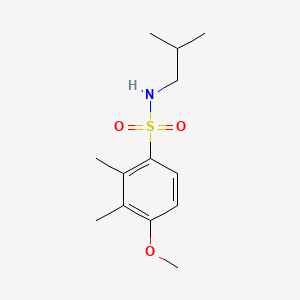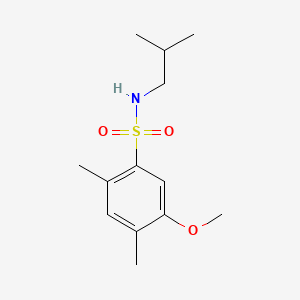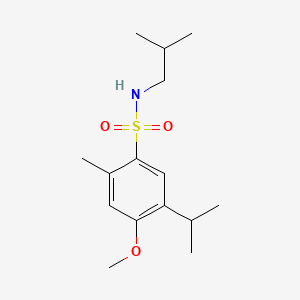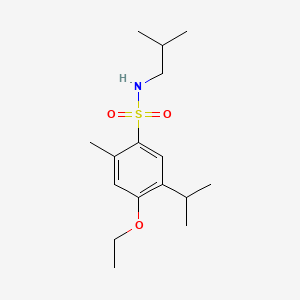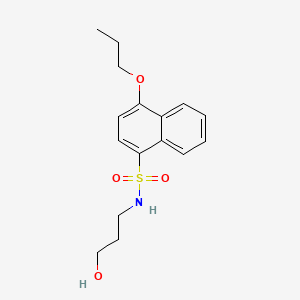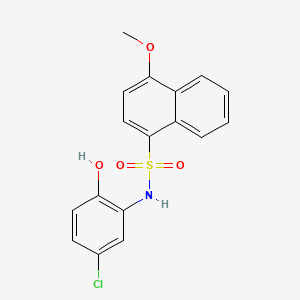
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide, also known as CHS-828, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anti-tumor properties and has been investigated as a potential treatment for various types of cancer.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide involves the reaction of 5-chloro-2-hydroxyaniline with 4-methoxynaphthalene-1-sulfonyl chloride in the presence of a base to form the intermediate N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide chloride. This intermediate is then treated with ammonia to yield the final product.
Starting Materials
5-chloro-2-hydroxyaniline, 4-methoxynaphthalene-1-sulfonyl chloride, base, ammonia
Reaction
Step 1: 5-chloro-2-hydroxyaniline is added to a solution of 4-methoxynaphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction mixture is stirred at room temperature for several hours to form the intermediate N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide chloride., Step 2: The intermediate is then treated with ammonia in a solvent such as ethanol or methanol. The reaction mixture is heated under reflux for several hours to yield the final product N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide., Step 3: The product is isolated by filtration, washed with a suitable solvent such as ethanol or methanol, and dried under vacuum.
Mécanisme D'action
The exact mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide is not fully understood. However, it has been shown to inhibit the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme involved in various cellular processes, including DNA repair and energy metabolism. By inhibiting NAMPT, N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide disrupts the biosynthesis of NAD+ and induces apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of NAMPT and the activation of caspases. In addition to its anti-tumor properties, N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide has also been shown to exhibit anti-inflammatory and anti-angiogenic properties. These effects are thought to be mediated through the inhibition of NAMPT and the downregulation of various inflammatory cytokines and angiogenic factors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide is its specificity towards cancer cells. This compound has been shown to induce apoptosis in cancer cells while sparing normal cells. This specificity makes N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide a promising candidate for cancer treatment. However, one of the limitations of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide research. One area of research is the development of more efficient synthesis methods to increase the yield of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide. Another area of research is the investigation of the potential of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide as a combination therapy with other anti-cancer drugs. Additionally, the development of more soluble formulations of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide could improve its in vivo efficacy. Finally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide and its potential therapeutic applications.
Applications De Recherche Scientifique
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide has been extensively studied for its anti-tumor properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been investigated as a potential treatment for various types of cancer, including melanoma, prostate cancer, and breast cancer. In addition to its anti-tumor properties, N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide has also been shown to exhibit anti-inflammatory and anti-angiogenic properties.
Propriétés
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S/c1-23-16-8-9-17(13-5-3-2-4-12(13)16)24(21,22)19-14-10-11(18)6-7-15(14)20/h2-10,19-20H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULTVZADRZLAPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=C(C=CC(=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

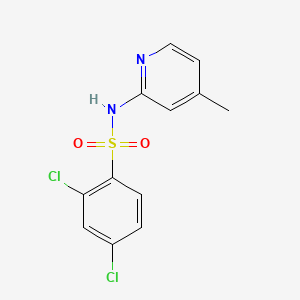
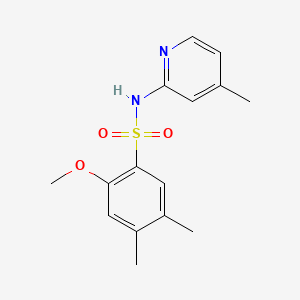
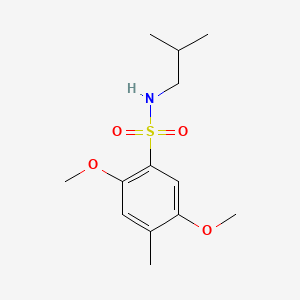
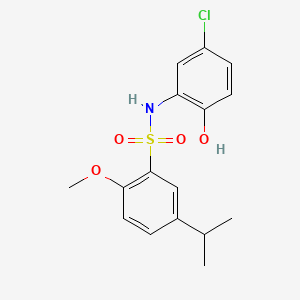
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B604835.png)
